molecular formula C7H3BrClFN2 B3294725 3-Bromo-4-chloro-6-fluoro-1H-indazole CAS No. 887567-82-0

3-Bromo-4-chloro-6-fluoro-1H-indazole

Cat. No. B3294725
CAS RN: 887567-82-0
M. Wt: 249.47 g/mol
InChI Key: VCIHWTWRRMJGHC-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6-fluoro-1H-indazole is a chemical compound with the molecular formula C7H3BrClFN2 . It has a molecular weight of 215.02 . It is a solid substance stored at ambient temperature .


Synthesis Analysis

The synthesis of 3-Bromo-4-chloro-6-fluoro-1H-indazole involves several steps . First, 4-chloro-2-fluoroaniline is synthesized by chloridizing 2-fluoroaniline with NCS (N-chlorosuccinimide), yielding 80% . Then, it is bromized by NBS (N-bromosuccinimide) to afford 2-bromo-4-chloro-6-fluoroaniline, yielding 90% . 2-Bromo-4-chloro-6-fluoroaniline is diazotized by sodium nitrite and reacted with formaldoxime to give 2-bromo-4-chloro-6-fluorobenzaldehyde, resulting in a yield of 45% . Finally, 4-Bromo-6-chloro-1H-indazole is synthesized in a 90% yield by using 2-bromo-4-chloro-6-fluorobenzaldehyde and 80% hydrazine hydrate .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-chloro-6-fluoro-1H-indazole is 1S/C7H4BrFN2/c8-7-5-2-1-4 (9)3-6 (5)10-11-7/h1-3H, (H,10,11) . The InChI key is HXIMDHPWCHNHMM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Bromo-4-chloro-6-fluoro-1H-indazole include chloridization, bromization, diazotization, and reaction with formaldoxime .


Physical And Chemical Properties Analysis

3-Bromo-4-chloro-6-fluoro-1H-indazole is a solid substance stored at ambient temperature . It has a molecular weight of 215.02 .

Safety and Hazards

The safety information for 3-Bromo-4-chloro-6-fluoro-1H-indazole includes avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-bromo-4-chloro-6-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIHWTWRRMJGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-6-fluoro-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-chloro-6-fluoro-1H-indazole
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3-Bromo-4-chloro-6-fluoro-1H-indazole
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3-Bromo-4-chloro-6-fluoro-1H-indazole
Reactant of Route 6
3-Bromo-4-chloro-6-fluoro-1H-indazole

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